molecular formula C13H12BrN3O3 B2491697 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide CAS No. 1607325-66-5

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide

Cat. No.: B2491697
CAS No.: 1607325-66-5
M. Wt: 338.161
InChI Key: PQWFFHWGEDGADC-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a cyanocyclobutyl group, a methyl group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Cyclobutylation: Formation of the cyanocyclobutyl group.

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide moiety by reacting with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(1-cyanocyclobutyl)-2-fluorobenzamide
  • 4-Bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide
  • 4-Bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide

Uniqueness

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWFFHWGEDGADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-])C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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